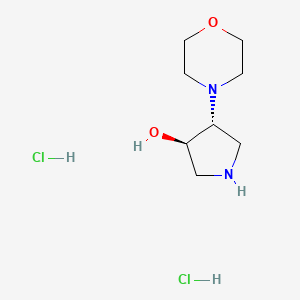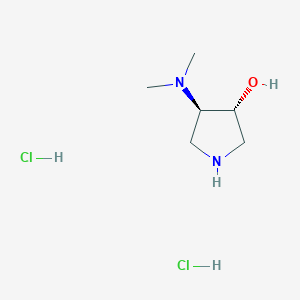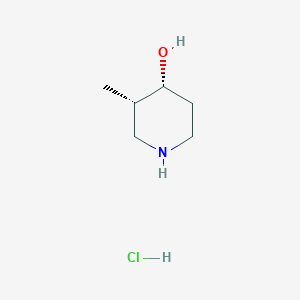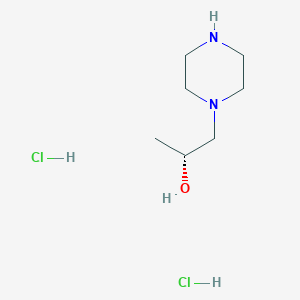![molecular formula C7H11NO2 B8013949 (3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8013949.png)
(3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2-azabicyclo[221]heptane-3-carboxylic acid is a bicyclic compound that contains a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize (3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
(3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable scaffold for drug discovery, and it has been applied as a key synthetic intermediate in several total syntheses . Additionally, its presence in natural products and its bioactive properties make it an interesting target for pharmaceutical research.
Mécanisme D'action
The mechanism of action of (3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application. In drug discovery, it may act on specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound is another member of the azabicyclo family and shares structural similarities with (3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
8-azabicyclo[3.2.1]octane: This compound is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
7-oxabicyclo[2.2.1]heptane: This compound is structurally similar but contains an oxygen atom instead of nitrogen.
Uniqueness
The uniqueness of (3R)-2-azabicyclo[221]heptane-3-carboxylic acid lies in its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4?,5?,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVVXSIHLQYXJJ-JMMWHDCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1[C@@H](N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione (rac)](/img/structure/B8013871.png)
![Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]-](/img/structure/B8013878.png)
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine](/img/structure/B8013881.png)
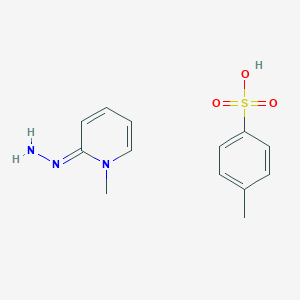
![Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8013919.png)
![Benzyl (1s)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8013927.png)
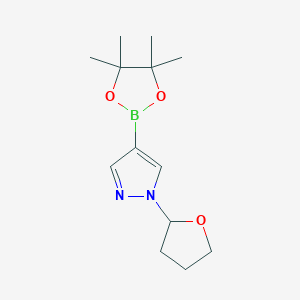
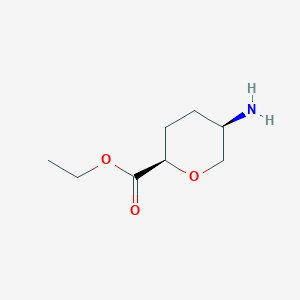
![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1H-pyrimidin-4-one](/img/structure/B8013941.png)
